(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol
Description
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a 1-ethylpyrazole substituent at the 4-position of the oxolane ring.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1 |
InChI Key |
SPVYJCKQICTYBM-RKDXNWHRSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O |
Canonical SMILES |
CCN1C=C(C=N1)OC2COCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The ethyl-pyrazole group can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the oxolane ring precursor.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol may involve optimized synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole moiety, potentially converting it to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole or oxolane derivatives.
Scientific Research Applications
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Structural Analogs and Key Features
The table below summarizes structural analogs of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol, emphasizing substituent-driven differences:
Physicochemical Properties
- Stereochemical Impact : The (3R,4R) configuration distinguishes it from racemic mixtures (e.g., ’s difluoromethyl analog), which may exhibit divergent biological or crystallization behaviors .
- Stability : The pyrazole ring’s aromaticity likely improves oxidative stability relative to sulfanyl or hydroxymethyl groups, which are more prone to metabolic or chemical degradation .
Biological Activity
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral compound characterized by an oxolane ring and an ethyl-pyrazole moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is CHNO, with a molecular weight of 198.22 g/mol. The compound features specific stereochemistry that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol |
| InChI Key | SPVYJCKQICTYBM-RKDXNWHRSA-N |
The biological activity of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions through binding at active sites, influencing various metabolic pathways and signal transduction cascades.
Enzyme Inhibition
Research indicates that (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol exhibits enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can inhibit dopamine and norepinephrine transporters with low nanomolar potency, suggesting the potential for this compound to act on similar targets .
Anticancer Activity
The compound's structural components may confer anticancer properties. Preliminary studies suggest that derivatives containing pyrazole rings exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and liver cancer (HepG2) . The mechanism may involve the inhibition of critical pathways in cancer cell proliferation.
Case Studies
- Dopamine Transporter Inhibition : In vitro studies demonstrated that modifications in hydroxyl groups significantly affect the binding affinity to dopamine transporters (DAT). Compounds similar to (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol showed high affinity for DAT, indicating potential applications in treating neurological disorders .
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of pyrazole-containing compounds found that certain derivatives effectively inhibited the growth of A549 and HepG2 cells. The findings suggest that (3R,4R)-4-(1-Ethylpyrazol-4-yloxy)oxolan-3-ol could be explored further for its anticancer properties .
Comparison with Similar Compounds
The biological activity of (3R,4R)-4-(1-Ethylpyrazol-4-yloxy)oxolan-3-ol can be compared with other compounds possessing similar structural motifs:
| Compound Name | Activity Type | Potency |
|---|---|---|
| (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | DAT Inhibition | K 6.23 nM |
| (-)-Carvone | Anticancer | Moderate efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
